5,6-Dibromo-2-iodo-1H-benzimidazole is a halogenated derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This specific compound features two bromine atoms and one iodine atom substituted on the benzimidazole ring, which significantly influences its chemical properties and biological interactions.
The synthesis and characterization of 5,6-dibromo-2-iodo-1H-benzimidazole have been documented in various scientific literature. It is derived from the parent compound benzimidazole through halogenation reactions, which are commonly employed in organic synthesis to enhance the biological activity of the resulting compounds.
5,6-Dibromo-2-iodo-1H-benzimidazole is classified as a heterocyclic compound due to its incorporation of nitrogen in its ring structure. It falls under the category of halogenated heterocycles, which are important in pharmaceutical chemistry for their bioactive properties.
The synthesis of 5,6-dibromo-2-iodo-1H-benzimidazole typically involves several steps:
The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to monitor the progress of the reaction and confirm the structure of the synthesized compound.
5,6-Dibromo-2-iodo-1H-benzimidazole has a complex molecular structure characterized by:
The structural elucidation is typically supported by spectroscopic data:
5,6-Dibromo-2-iodo-1H-benzimidazole can participate in various chemical reactions:
The reactivity of this compound is influenced by the electronic effects of the halogens, which can stabilize or destabilize intermediates during chemical transformations.
The mechanism of action for 5,6-dibromo-2-iodo-1H-benzimidazole primarily involves its interactions with biological macromolecules:
Quantitative structure–activity relationship (QSAR) studies have shown that halogen substitutions can enhance binding affinity to target proteins, potentially leading to increased biological efficacy.
5,6-Dibromo-2-iodo-1H-benzimidazole exhibits several notable physical properties:
The compound is stable under normal laboratory conditions but may decompose under extreme temperatures or when exposed to strong acids or bases. Its reactivity profile allows it to participate in various organic transformations, making it versatile for synthetic applications.
5,6-Dibromo-2-iodo-1H-benzimidazole finds applications in several areas:
5,6-Dibromo-2-iodo-1H-benzoimidazole (CAS: 885270-95-1) is a multihalogenated heterocyclic compound with the molecular formula C₇H₃Br₂IN₂ and a molecular weight of 401.82 g/mol [4] [6]. This benzimidazole derivative exemplifies strategic halogenation in drug design, where bromine and iodine atoms confer distinct electronic and steric properties to the core scaffold. As a synthetic intermediate, it enables precision functionalization for developing targeted bioactive molecules, particularly against drug-resistant pathogens and in anticancer research [7] [9]. Its commercial availability (priced at ~$600–700 per gram) underscores its role in high-value medicinal chemistry applications [9].
Benzimidazoles represent a privileged scaffold in medicinal chemistry due to their structural similarity to purine nucleotides, enabling broad interactions with biological targets. Halogenation enhances this intrinsic bioactivity by improving binding affinity, metabolic stability, and membrane permeability [3] [5]. Marketed drugs like bendamustine (anticancer), omeprazole (antiulcer), and candesartan (antihypertensive) demonstrate the therapeutic impact of halogenated benzimidazoles [3]. For 5,6-dibromo-2-iodo-1H-benzoimidazole, the halogen pattern enables three key functions:
Table 1: Marketed Drugs Featuring Halogenated Benzimidazole Motifs
Compound Name | Halogen Pattern | Therapeutic Indication |
---|---|---|
Bendamustine | Chlorine substituents | Chronic lymphocytic leukemia |
Omeprazole | Chlorine, methoxy groups | Gastric acid reduction |
Abemaciclib | Chlorine substituents | Breast cancer |
Candesartan | Bromine heterocycle | Hypertension |
The strategic placement of iodine at C2 and bromines at C5/C6 creates a differential reactivity profile critical for regioselective synthesis [2] [7]:
Table 2: Reactivity and Synthetic Applications of Halogens in 5,6-Dibromo-2-iodo-1H-benzoimidazole
Halogen Position | Reactivity Preference | Example Reaction | Yield Range |
---|---|---|---|
C2-Iodine | Pd-catalyzed cross-coupling | Suzuki-Miyaura with arylboronic acids | 70–81% |
C5/C6-Bromine | Nucleophilic substitution | Amination with sulfonylanilines | 60–75% |
N1-Hydrogen | Alkylation/acylation | Deprotonation with NaH, then alkylation | 85–95% |
Synthetic methodologies leverage this reactivity:
Multihalogenated benzimidazoles show promise in addressing drug-resistant infections. Derivatives of 5,6-dibromo-2-iodo-1H-benzoimidazole exhibit potent activity against:
Table 3: Antimicrobial Activity of Key Benzimidazole Derivatives
Compound Structure | Pathogen | MIC (µg/mL) | Target/Mechanism |
---|---|---|---|
2-(1H-Indol-3-yl)-5(6)-bromo-1H-benzimidazole | S. aureus ATCC 25923 | <1 | FtsZ inhibition |
1-Methyl-2-(1H-indol-3-yl)-5-bromo-1H-benzimidazole | M. smegmatis | 3.9 | (p)ppGpp synthetase inhibition |
5-Bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | C. albicans ATCC 10231 | 3.9 | Membrane disruption |
Mechanistic insights include:
Table 4: Antibiofilm Efficacy of Selected Benzimidazole Derivatives
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1